![molecular formula C23H21ClO B12611215 1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methoxybenzene CAS No. 649556-23-0](/img/structure/B12611215.png)
1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methoxybenzene is an organic compound characterized by its complex structure, which includes a chlorophenyl group, a phenyl group, and a methoxybenzene moiety
Métodos De Preparación
The synthesis of 1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methoxybenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde, phenylacetylene, and 2-methoxybenzene.
Reaction Conditions: The initial step involves a condensation reaction between 4-chlorobenzaldehyde and phenylacetylene in the presence of a base such as potassium carbonate. This reaction forms an intermediate compound.
Subsequent Reactions: The intermediate undergoes further reactions, including a Heck coupling reaction with 2-methoxybenzene, catalyzed by palladium acetate and a phosphine ligand. The reaction is typically carried out in an inert atmosphere at elevated temperatures.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high yield and purity.
Análisis De Reacciones Químicas
1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using boronic acids and palladium catalysts to form biaryl derivatives.
Aplicaciones Científicas De Investigación
1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methoxybenzene has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used as an intermediate in the synthesis of various fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methoxybenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Pathways Involved: The compound can affect pathways related to inflammation, cell proliferation, and apoptosis. By modulating these pathways, it exerts its therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.
Comparación Con Compuestos Similares
1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methoxybenzene can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-chlorophenyl)-4-phenylbut-3-en-1-yl derivatives and 2-methoxybenzene derivatives share structural similarities.
Uniqueness: The presence of both the chlorophenyl and methoxybenzene moieties in the same molecule imparts unique electronic and steric properties, making it distinct from other compounds
Propiedades
Número CAS |
649556-23-0 |
|---|---|
Fórmula molecular |
C23H21ClO |
Peso molecular |
348.9 g/mol |
Nombre IUPAC |
1-chloro-4-[4-(2-methoxyphenyl)-1-phenylbut-1-enyl]benzene |
InChI |
InChI=1S/C23H21ClO/c1-25-23-13-6-5-10-20(23)11-7-12-22(18-8-3-2-4-9-18)19-14-16-21(24)17-15-19/h2-6,8-10,12-17H,7,11H2,1H3 |
Clave InChI |
QZLGCQWYHHCYGR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1CCC=C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



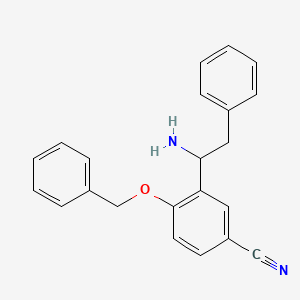

silane](/img/structure/B12611139.png)
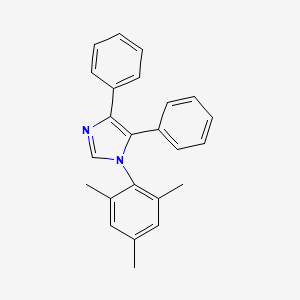
![1-{[(1-Cyclohexylprop-1-en-1-yl)oxy]methyl}-4-methoxybenzene](/img/structure/B12611142.png)

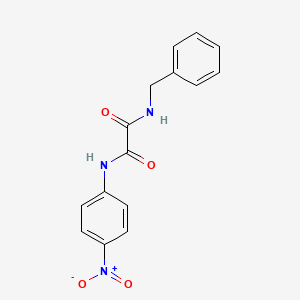
![Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate](/img/structure/B12611149.png)

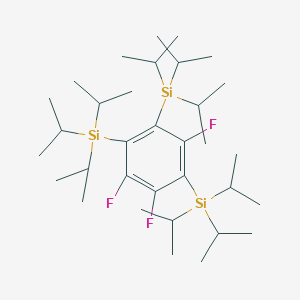

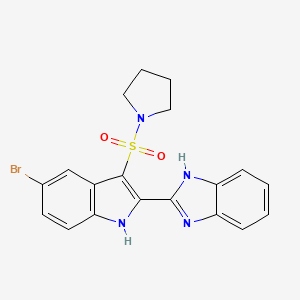
![3,5,13-Triazatetracyclo[15.3.1.12,5.17,11]tricosa-1(21),3,7,9,11(22),17,19-heptaene-12,23-dione, 4-amino-2-methyl-](/img/structure/B12611190.png)
